

Biosynthesis pathway of D-Galactose-6-O-sulfate

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Compound of Interest

Compound Name: *D-Galactose-6-O-sulfate sodium salt*

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An In-depth Technical Guide to the Biosynthesis of D-Galactose-6-O-sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthetic pathway of D-Galactose-6-O-sulfate, a critical modification of galactose residues involved in numerous biological processes. The focus is on the core enzymatic reactions, quantitative data, and experimental protocols relevant to the study of this pathway.

Core Biosynthesis Pathway

The biosynthesis of D-Galactose-6-O-sulfate is not known to occur via direct sulfation of free D-galactose in physiological systems. Instead, the sulfation event typically happens after D-galactose has been incorporated into a growing glycan chain, such as a glycoprotein or a proteoglycan. The overall process can be broken down into two major stages: the synthesis of the activated sulfate donor and the transfer of the sulfate group to the galactose residue.

Synthesis of the Activated Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).^{[1][2]} The biosynthesis of PAPS is a two-step enzymatic process that occurs in the cytoplasm of mammalian cells, utilizing ATP and inorganic sulfate.^[1]

The two sequential steps are catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS):[3]

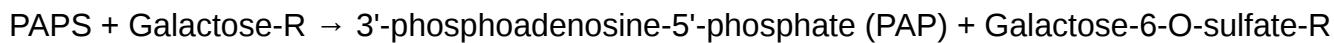
- Adenosine 5'-phosphosulfate (APS) formation: The ATP sulfurylase domain of PAPSS catalyzes the reaction between ATP and inorganic sulfate (SO_4^{2-}) to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[3]
- PAPS formation: The APS kinase domain of PAPSS then phosphorylates APS at the 3' position using another molecule of ATP, yielding PAPS and ADP.[3]

In humans, there are two main isoforms of PAPS synthase, PAPSS1 and PAPSS2, which are expressed in a tissue-specific manner.[3]

Sulfation of the D-Galactose Residue

The final step in the formation of a D-Galactose-6-O-sulfate residue is the transfer of the sulfonyl group from PAPS to the 6-hydroxyl group of a galactose moiety within a glycan structure. This reaction is catalyzed by a family of enzymes known as galactose-6-O-sulfotransferases (Gal-6-O-STS), which are typically located in the Golgi apparatus.[4]

The general reaction is as follows:



Where "R" represents the remainder of the glycoconjugate.

Two key enzymes that have been identified to catalyze the 6-O sulfation of galactose are:

- Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST, encoded by the CHST1 gene): This enzyme is primarily involved in the biosynthesis of keratan sulfate, a glycosaminoglycan composed of repeating disaccharide units of sulfated N-acetyllactosamine (Gal-GlcNAc). KSGal6ST specifically transfers a sulfate group to the C6 position of galactose residues within the keratan sulfate chain.[4]
- Chondroitin 6-O-sulfotransferase-1 (C6ST-1, encoded by the CHST3 gene): While its primary role is in the synthesis of chondroitin sulfate, C6ST-1 has also been shown to exhibit

galactose-6-O-sulfotransferase activity.[\[4\]](#) However, its activity towards galactose is generally lower than its activity towards N-acetylgalactosamine.

Quantitative Data

The kinetic parameters of galactose-6-O-sulfotransferases are typically determined using oligosaccharide or polysaccharide substrates that mimic their natural targets. Data on the sulfation of free D-galactose is limited, as it is generally a poor substrate for these enzymes.

Enzyme	Substrate	K _m (μM)	V _{max} (pmol/min/mg protein)	Source
Keratan sulfate				
Gal-6-ST (recombinant human)	Asialo-agalacto- keratan sulfate	1.6	1300	(Fukuta et al., 1997)
Chondroitin 6- sulfotransferase (recombinant human)	Chondroitin	78	11000	(Habuchi et al., 1996)
Galactose-6- sulfurylase (from Betaphycus gelatinus)	μ-carrageenan	4.31 mM	0.17 mM/min	[5]

Note: The data for Galactose-6-sulfurylase is for the reverse reaction (desulfation).

Experimental Protocols

Sulfotransferase Activity Assay (Radiometric)

This protocol is a general method for measuring the activity of sulfotransferases using a radiolabeled sulfate donor.[\[6\]](#)[\[7\]](#)

Materials:

- Enzyme source (e.g., purified enzyme or cell lysate)
- Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)
- [³⁵S]PAPS (radiolabeled sulfate donor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM MnCl₂, and 1% Triton X-100)
- Stop solution (e.g., 10% trichloroacetic acid, TCA)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.
- Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.
- Initiate the reaction by adding a known amount of [³⁵S]PAPS.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
- Terminate the reaction by adding the stop solution (e.g., cold 10% TCA).
- Precipitate the radiolabeled product by incubating on ice for 10 minutes.
- Collect the precipitate by vacuum filtration through a glass fiber filter.
- Wash the filter several times with the stop solution to remove unincorporated [³⁵S]PAPS.
- Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [³⁵S]PAPS, and the reaction time.

Purification of Galactose-6-O-Sulfotransferase

This is a general protocol for the purification of a microsomal galactose-6-O-sulfotransferase from tissue homogenates.^[8]

Materials:

- Tissue source (e.g., porcine lymph nodes)
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors)
- Solubilization buffer (e.g., homogenization buffer containing 1% Triton X-100)
- Chromatography resins (e.g., DEAE-Sepharose, Heparin-Sepharose, ADP-agarose)
- Chromatography columns and system

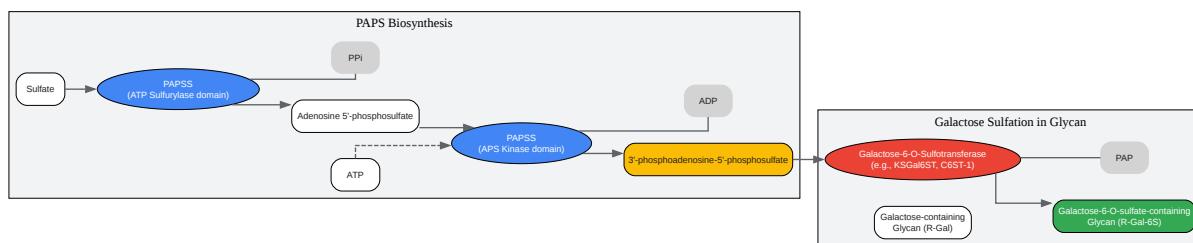
Procedure:

- Homogenization: Homogenize the tissue in ice-cold homogenization buffer using a Dounce or Polytron homogenizer.
- Microsomal Fractionation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
- Solubilization: Resuspend the microsomal pellet in solubilization buffer and stir gently on ice for 1-2 hours to extract the membrane-bound proteins.
- Centrifugation: Centrifuge the solubilized mixture at 100,000 x g to remove insoluble material. The supernatant contains the solubilized sulfotransferase.
- Ion-Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-

1 M NaCl). Collect fractions and assay for sulfotransferase activity.

- Affinity Chromatography: Pool the active fractions and apply them to a Heparin-Sepharose or ADP-agarose column. These resins can bind sulfotransferases through their affinity for sulfated compounds or the adenosine moiety of PAPS.
- Elution and Further Purification: Elute the bound enzyme with a high-salt buffer or a buffer containing a competitive ligand. Further purification steps, such as gel filtration chromatography, may be necessary to achieve homogeneity.
- Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Mandatory Visualization



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Caption: Biosynthesis pathway of D-Galactose-6-O-sulfate residues.

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